5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 1148027-08-0 . It has a molecular weight of 262.2 g/mol .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of research . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was prepared by a solvothermal method .Molecular Structure Analysis
The molecular formula of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is C12H7FN2O4.Chemical Reactions Analysis
Pyrazine derivatives have been known to react with metal salts to yield insoluble polynuclear materials . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was synthesized using a solvothermal method .Scientific Research Applications
Synthesis and Crystal Structures
- A study by Loh et al. (2013) explored the synthesis of pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing insights into their crystal structures and dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Anticancer Activity
- Hammam et al. (2005) reported on the condensation of fluoro substituted benzo[b]pyran with aromatic aldehydes to yield derivatives with noted anti-lung cancer activity (Hammam et al., 2005).
Novel Pyrazole Derivatives Synthesis
- Erdem et al. (2017) conducted research on novel pyrazole derivatives, including reactions involving 4-fluorophenyl groups, contributing to the understanding of these compounds' structures and potential applications (Erdem et al., 2017).
Polymer Photovoltaic Applications
- Li et al. (2010) studied the synthesis of polymers involving 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine for use in photovoltaic devices, highlighting the potential of these compounds in renewable energy technologies (Li et al., 2010).
Metal Complex Synthesis and Stability
- Fang et al. (2009) explored the synthesis and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, including pyrazine-2,3-dicarboxylic acid, demonstrating their structural properties and potential applications (Fang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)pyrazine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMZZBEDSTQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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